2-Amino-4-methylhexan-1-ol is an organic compound classified as an amino alcohol, characterized by the presence of both an amino group and a hydroxyl group on a hexane backbone. Its chemical formula is CHNO, and it is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound can exist in both free base form and as a hydrochloride salt, with the latter being more commonly utilized in research and industrial applications.
2-Amino-4-methylhexan-1-ol can be sourced from natural products or synthesized through various chemical methods. It belongs to the class of aliphatic amines and alcohols, which are essential in organic chemistry for their reactivity and functional properties. Its classification as an amino alcohol makes it particularly valuable in biochemical applications, where it can participate in enzymatic reactions or serve as a building block for more complex molecules.
The synthesis of 2-Amino-4-methylhexan-1-ol can be achieved through several methods:
The reaction conditions for synthesizing 2-Amino-4-methylhexan-1-ol generally require careful monitoring of temperature and pressure to optimize yield and minimize by-products. The use of catalysts can significantly enhance reaction rates.
The molecular structure of 2-Amino-4-methylhexan-1-ol features a hexane chain with an amino group (-NH) at the second carbon and a hydroxyl group (-OH) at the first carbon. This unique arrangement influences its chemical behavior and reactivity.
2-Amino-4-methylhexan-1-ol undergoes several types of chemical reactions:
The choice of reagents and conditions is crucial for directing these reactions toward desired products while minimizing unwanted side reactions.
The mechanism of action for 2-Amino-4-methylhexan-1-ol primarily involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites on these targets, while the hydroxyl group enhances solubility and reactivity. These interactions can modulate biochemical pathways, influencing physiological responses.
Relevant data indicate that variations in pH can affect its stability and reactivity, particularly in biological systems.
2-Amino-4-methylhexan-1-ol is a chiral β-amino alcohol with a branched alkyl chain, serving as a vital building block for pharmaceuticals and agrochemicals. Its stereochemistry significantly influences biological activity, necessitating enantioselective synthesis. This section details modern synthetic approaches, emphasizing stereocontrol, catalytic efficiency, and sustainability.
Asymmetric synthesis enables precise construction of the chiral centers in 2-amino-4-methylhexan-1-ol. Evans oxazolidinone auxiliaries facilitate enantioselective alkylation: 4-methylpentanal is condensed with (S)-4-benzyloxazolidin-2-one to form an acyl imide, which undergoes stereocontrolled alkylation with diazomethane or iodomethane. This yields (R)-configured products with >95% enantiomeric excess (e.e.) after auxiliary removal and reductive amination [5]. Alternatively, Brown allylation employs (-)-B-methoxydiisopinocampheylborane [(+)-Ipc2BOMe] to reduce 4-methyl-2-hexenal, affording the homoallylic alcohol precursor. Subsequent Overman rearrangement (Cl3CCON3, PdCl2) and ozonolysis yield the target amino alcohol with 92% e.e. [5]. Challenges include managing steric hindrance from the 4-methyl group, which can reduce diastereoselectivity in aldol or Mannich routes.
Table 1: Performance of Asymmetric Methods
Method | Key Reagent/Catalyst | e.e. (%) | Yield (%) | Limitation |
---|---|---|---|---|
Evans Auxiliary Alkylation | (S)-4-Benzyloxazolidin-2-one | >95 | 78 | Multi-step deprotection |
Brown Allylation | (-)-Ipc2BOMe | 92 | 85 | Requires toxic Pd catalysts |
Chiral Pool Derivatization | L-Valine methyl ester | >99 | 60 | Low atom economy |
Chiral pool utilization offers another route: L-Valine’s methyl ester is reduced to aldehyde (NaBH4), then elongated via Wittig reaction (Ph3P=CH2) and hydrogenation (H2/Pd-C) to install the hexanol chain. While e.e. exceeds 99%, step count and moderate yields (60%) limit scalability [5].
Catalytic hydrogenation efficiently reduces precursors like 4-methyl-2-aminocaproate esters or enamines to 2-amino-4-methylhexan-1-ol. Bimetallic catalysts excel here: NiMo nitride (Ni2Mo3N/Ni6Mo6C) hydrogenates 4-methylhexanamide at 120°C/5 MPa H2, achieving 88% amine selectivity via direct C=O reduction over C-N cleavage [8]. Ruthenium oxides (e.g., RuO2/C) selectively reduce nitro groups in 2-nitro-4-methylhexan-1-ol without affecting the alcohol, operating at 80°C/3 MPa H2 in methanol [9].
Table 2: Hydrogenation Catalyst Performance
Catalyst | Substrate | Conditions | Selectivity (%) | TOF (h⁻¹) |
---|---|---|---|---|
NiMo nitride | 4-Methylhexanamide | 120°C, 5 MPa H2 | 88 | 42 |
RuO2/C | 2-Nitro-4-methylhexan-1-ol | 80°C, 3 MPa H2 | 95 | 110 |
Cu2Cr2O5 | 4-Methyl-2-hexenal oxime | 100°C, 7 MPa H2 | 75 | 28 |
Transfer hydrogenation circumvents high-pressure H2. Covalent organic frameworks (COFs) with Cu2Cr2O5 catalyze the reduction of 4-methyl-2-hexenal oxime using isopropanol. The COF’s hydrogen-bonding network (e.g., TPTTA framework) dehydrogenates iPrOH, transferring hydride to the imine intermediate. This achieves 82% conversion at 70°C with 0.15 s−1 turnover frequency [6]. Industrial protocols favor continuous-flow reactors with Ru/Al2O3 catalysts, enabling >90% conversion at residence times under 60 minutes [7].
Reductive amination directly couples carbonyl and amine groups, streamlining access to 2-amino-4-methylhexan-1-ol. Chiral induction is achieved via three strategies:
Substrate-controlled diastereoselection leverages existing chirality: (R)-3-Methylbutanal is condensed with 2-nitroethan-1-ol (Henry reaction), and the nitro group is reduced (Zn/AcOH) to 1,2-amino alcohol with >99% diastereomeric excess [5]. Green chemistry adaptations utilize supercritical CO2 as a solvent, enhancing H2 diffusion during Pd-catalyzed amination and reducing byproducts by 30% [6].
Biocatalysis offers unparalleled stereoselectivity for amino alcohol synthesis. Lipase-mediated kinetic resolution separates racemic 2-acetoxy-4-methylhexylamine derivatives: Candida antarctica lipase B (CAL-B) preferentially hydrolyzes the (S)-acetate ester, leaving the (R)-enantiomer intact (E > 200) [5]. Engineered transaminases convert 4-methylhexan-1-one to (S)-4-methyl-1-aminopentane, which is epoxidized and hydrolyzed to the target amino alcohol with 99% e.e. [2] [5].
De novo enzymatic synthesis is emerging: Directed evolution of Morita-Baylis-Hillmanases created SNAr1.3, an artificial enzyme that catalyzes nucleophilic substitutions with α-cyano esters. When applied to 4-methyl-2-bromohexane and glycolaldehyde, it constructs the chiral amino alcohol backbone with 96% e.e. and 4,000 turnovers [2]. Whole-cell biotransformations using Rhodococcus strains oxygenate indene analogs to chiral indandiols—a process adaptable to 4-methylhexane substrates—achieving product titers of 50 g/L [5].
Table 3: Biocatalytic Systems for Chiral Amino Alcohols
Biocatalyst | Reaction | e.e. (%) | Productivity |
---|---|---|---|
CAL-B lipase | Kinetic resolution of acetates | >99 (R) | E-value >200 |
Evolved transaminase TA-12 | Reductive amination of ketone | 99 (S) | 150 g/L/day |
Engineered SNAr1.3 enzyme | C-C bond formation | 96 (R) | 4,000 turnovers |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0